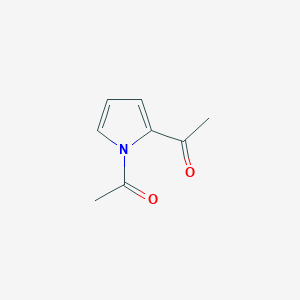
Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1',O2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)-: is a coordination compound where copper is complexed with two ethyl 2-oxocyclopentanecarboxylate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- typically involves the reaction of copper salts with ethyl 2-oxocyclopentanecarboxylate under controlled conditions. One common method involves dissolving copper(II) acetate in ethanol and then adding ethyl 2-oxocyclopentanecarboxylate to the solution. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state and potentially altering the coordination environment.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like ethanol or acetonitrile, and the conditions (temperature, pH, etc.) are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction could yield copper(I) species. Substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Chemistry
In chemistry, Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- is used as a catalyst in various organic reactions. Its ability to facilitate oxidation and reduction reactions makes it valuable in synthetic chemistry .
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The copper center can interact with biological molecules, leading to the disruption of microbial cell functions .
Medicine
In medicine, there is interest in this compound for its potential therapeutic applications. Copper complexes are known to exhibit anti-inflammatory and anticancer properties, and ongoing research aims to explore these effects further .
Industry
In industry, Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- is used in the development of advanced materials. Its unique coordination properties make it suitable for use in the fabrication of metal-organic frameworks and other functional materials .
Mechanism of Action
The mechanism by which Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- exerts its effects involves the interaction of the copper center with various molecular targets. In catalytic reactions, the copper center can facilitate electron transfer processes, enabling the oxidation or reduction of substrates. In biological systems, the copper center can bind to proteins and enzymes, disrupting their normal function and leading to antimicrobial or therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Copper, bis(acetylacetonato-O,O’)-: Another copper complex with similar coordination properties but different ligands.
Copper, bis(benzoylacetonato-O,O’)-: A copper complex with benzoylacetonate ligands, used in similar applications.
Copper, bis(salicylaldehydato-O,O’)-: A copper complex with salicylaldehyde ligands, known for its catalytic and biological activities.
Uniqueness
Copper, bis(ethyl 2-oxocyclopentanecarboxylato-O1’,O2)- is unique due to the specific structure of its ligands, which provide distinct steric and electronic properties. This uniqueness can lead to different reactivity and selectivity in chemical reactions compared to other copper complexes .
Properties
Molecular Formula |
C16H22CuO6 |
|---|---|
Molecular Weight |
373.89 g/mol |
IUPAC Name |
copper;ethyl 2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/2C8H11O3.Cu/c2*1-2-11-8(10)6-4-3-5-7(6)9;/h2*2-5H2,1H3;/q2*-1;+2 |
InChI Key |
PUPZRWSNBHKKOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)[C-]1CCCC1=O.CCOC(=O)[C-]1CCCC1=O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


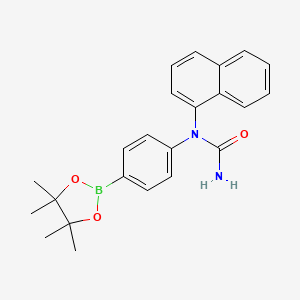
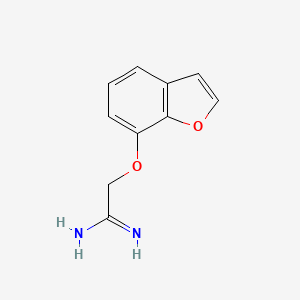
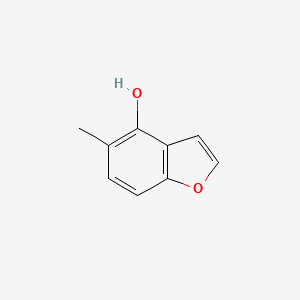
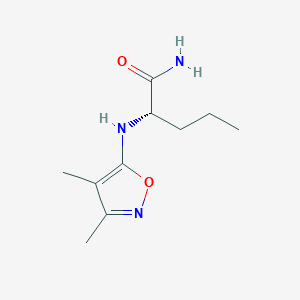

![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)
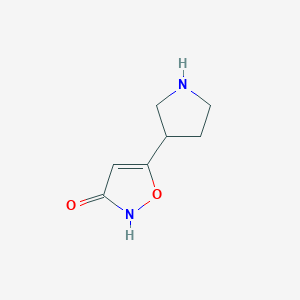
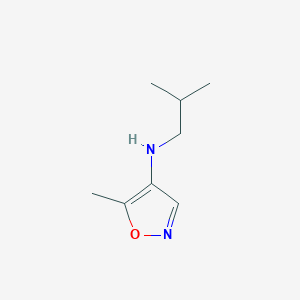
![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
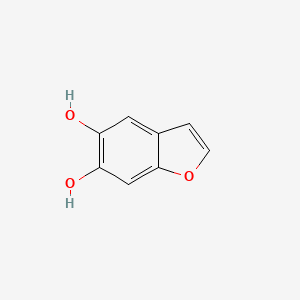
![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
